(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride
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Overview
Description
The compound “(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including “(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The synthesis of piperazine derivatives, which are structurally similar to pyrrolopyrazines, involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
Pyrrolopyrazine, the core structure of “(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride”, is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The exact molecular structure of “(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride” would require further analysis.Chemical Reactions Analysis
The chemical reactions involving pyrrolopyrazine derivatives are diverse and include cyclization, ring annulation, cycloaddition, and direct C-H arylation . The specific reactions involving “(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride” would depend on the specific conditions and reagents used.Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives, including “(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride”, have shown significant antimicrobial activity . They could be used in the development of new antimicrobial drugs.
Anti-inflammatory Activity
These compounds have also demonstrated anti-inflammatory properties . This makes them potential candidates for the development of anti-inflammatory medications.
Antiviral Activity
Pyrrolopyrazine derivatives have exhibited antiviral activities . They could be used in the creation of antiviral drugs.
Antifungal Activity
These compounds have shown antifungal properties . This suggests they could be used in the development of antifungal medications.
Antioxidant Activity
Pyrrolopyrazine derivatives have demonstrated antioxidant activities . They could be used in the creation of antioxidant drugs.
Antitumor Activity
These compounds have shown antitumor properties . This suggests they could be used in the development of antitumor medications.
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have exhibited kinase inhibitory activities . They could be used in the creation of kinase inhibitory drugs.
Drug Discovery Research
The pyrrolopyrazine structure, including “(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride”, is an attractive scaffold for drug discovery research . It could be used in the synthesis of new leads to treat various diseases.
Mechanism of Action
Target of Action
Compounds with the pyrrolopyrazine scaffold, which this compound contains, have exhibited a wide range of biological activities .
Mode of Action
It’s known that pyrrolopyrazine derivatives can interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have shown a wide range of biological activities, suggesting they may affect multiple pathways .
Result of Action
Pyrrolopyrazine derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
properties
IUPAC Name |
(8aR)-8a-methyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-8-3-2-5-10(8)6-4-9-7-8;;/h9H,2-7H2,1H3;2*1H/t8-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSJRBOBKJJZKS-YCBDHFTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCN1CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCN1CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride |
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